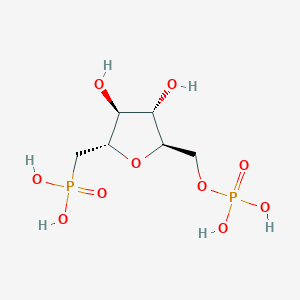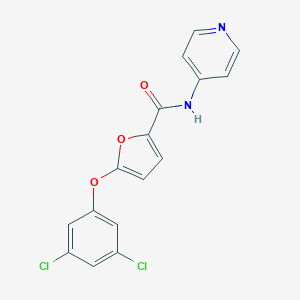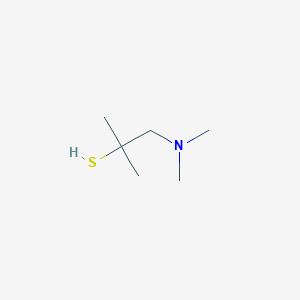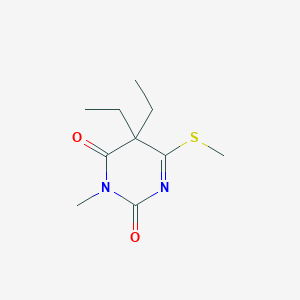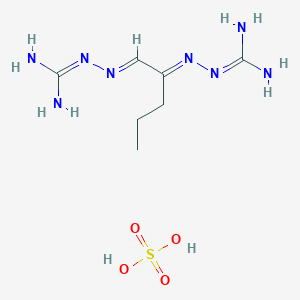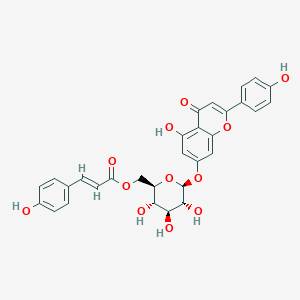![molecular formula C10H15NO2S B028668 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde CAS No. 108408-49-7](/img/structure/B28668.png)
4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimipramine (maleate) is a tricyclic antidepressant primarily used to treat major depressive disorder. It is also known for its sedative, anxiolytic, and weak antipsychotic effects, making it useful in treating insomnia, anxiety disorders, and certain psychotic conditions . Unlike other tricyclic antidepressants, trimipramine is a relatively weak monoamine reuptake inhibitor but exhibits antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimipramine is synthesized through a multi-step process involving the reaction of dibenzazepine derivatives with various reagents. The key steps include:
Formation of the dibenzazepine core: This involves the cyclization of appropriate precursors to form the dibenzazepine structure.
Alkylation: The dibenzazepine core is then alkylated with a suitable alkylating agent to introduce the side chain.
Formation of the maleate salt: The final step involves the reaction of trimipramine with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of trimipramine maleate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically purified using chromatographic techniques and crystallization .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trimipramin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Trimipramin kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Trimipramin in seine reduzierten Formen umwandeln.
Substitution: Trimipramin kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen in seiner Struktur.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride.
Hauptprodukte:
Oxidation: N-Oxide von Trimipramin.
Reduktion: Reduzierte Formen von Trimipramin.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Trimipramin-Maleat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindungseigenschaften untersucht.
Medizin: Wird ausgiebig auf seine Antidepressiva-, Anxiolytika- und sedierenden Eigenschaften untersucht.
5. Wirkmechanismus
Trimipramin entfaltet seine Wirkung, indem es die Wiederaufnahme von Noradrenalin und Serotonin hemmt und so deren Verfügbarkeit im synaptischen Spalt erhöht. Diese Wirkung führt zu einer verstärkten Neurotransmission und einer verbesserten Stimmung. Zusätzlich tragen die antihistaminischen, antiserotonergen, antiadrenergen, antidopaminergen und anticholinergen Aktivitäten von Trimipramin zu seinen therapeutischen Wirkungen bei . Die Verbindung beeinflusst verschiedene Rezeptoren im Gehirn, darunter Alpha-adrenerge, Histamin H1 und Muskarinrezeptoren .
Ähnliche Verbindungen:
Imipramin: Ein weiteres trizyklisches Antidepressivum mit ähnlichen therapeutischen Wirkungen, aber stärkerer Monoamin-Wiederaufnahmehemmung.
Desipramin: Ein Metabolit von Imipramin mit stärkerer Noradrenalin-Wiederaufnahmehemmung.
Clomipramin: Bekannt für seine starke Serotonin-Wiederaufnahmehemmung und hauptsächlich zur Behandlung von Zwangsstörungen eingesetzt.
Einzigartigkeit von Trimipramin: Trimipramin ist unter den trizyklischen Antidepressiva einzigartig aufgrund seiner relativ schwachen Monoamin-Wiederaufnahmehemmung und seiner breiten Palette an Rezeptoraktivitäten. Dies macht es besonders nützlich bei der Behandlung von Erkrankungen, bei denen Sedierung und Anxiolyse erwünscht sind, ohne die normale Schlafarchitektur signifikant zu verändern .
Wirkmechanismus
Trimipramine exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft. This action leads to enhanced neurotransmission and improved mood. Additionally, trimipramine’s antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities contribute to its therapeutic effects . The compound affects various receptors in the brain, including alpha-adrenergic, histamine H1, and muscarinic receptors .
Vergleich Mit ähnlichen Verbindungen
Imipramine: Another tricyclic antidepressant with similar therapeutic effects but stronger monoamine reuptake inhibition.
Desipramine: A metabolite of imipramine with more potent norepinephrine reuptake inhibition.
Clomipramine: Known for its strong serotonin reuptake inhibition and used primarily for obsessive-compulsive disorder.
Uniqueness of Trimipramine: Trimipramine is unique among tricyclic antidepressants due to its relatively weak monoamine reuptake inhibition and its broad spectrum of receptor activities. This makes it particularly useful in treating conditions where sedation and anxiolysis are desired, without significantly altering normal sleep architecture .
Eigenschaften
CAS-Nummer |
108408-49-7 |
|---|---|
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10-8(5-11(2)3)7-14-9(10)6-12/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
IKTBSMDXUBZLCU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC=C1CN(C)C)C=O |
Kanonische SMILES |
CCOC1=C(SC=C1CN(C)C)C=O |
Synonyme |
2-Thiophenecarboxaldehyde,4-[(dimethylamino)methyl]-3-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





